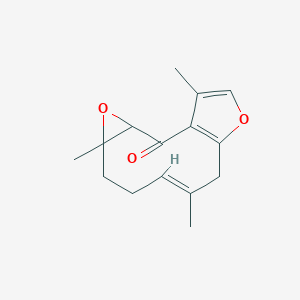
Apparicine
Übersicht
Beschreibung
Apparicine is a monoterpenoid indole alkaloid . It is sourced from the herbs of Voacanga africana . It has been used in the treatment of fevers in some regions of Brazil .
Synthesis Analysis
The first total synthesis of this compound has been developed through a sequence that includes an indole-templated ring-closing metathesis and a vinyl halide Heck cyclization .Molecular Structure Analysis
This compound has a molecular formula of C18H20N2 and a molecular weight of 264.4 g/mol . The structure of this compound was established through methods of chemical decomposition, and the nascent field of nuclear magnetic resonance (NMR) decoupling using the 1H isotope of hydrogen .Chemical Reactions Analysis
The first total synthesis of this compound has been developed through a sequence that includes an indole-templated ring-closing metathesis and a vinyl halide Heck cyclization .Physical and Chemical Properties Analysis
This compound has a density of 0.945875, a log P of 3.404, and an acidity (pKa) of 8.37 . The physical characteristics of APIs like this compound, including solubility, stability, in vitro dissolution, and bioavailability, are of critical importance to pre-formulation as they will not only affect the choice and design of formulation, but also influence the performance of the dosage forms .Wissenschaftliche Forschungsanwendungen
Biochemie und Strukturbestimmung
Apparicine ist ein monoterpenoides trizyklisches Indolalkaloid . Es war das erste Mitglied der Vallesamin-Gruppe von Indolalkaloiden, das isoliert wurde und dessen Struktur bestimmt wurde . Seine Struktur wurde durch chemische Zersetzung und Kernspinresonanz (NMR)-Entkopplung bestimmt . Dies war eine bemerkenswerte frühe Anwendung von NMR-Entkopplung zur Bestimmung einer chemischen Struktur .
Biosynthese
Die Biosynthese von this compound und Ulein hat einen ähnlichen Weg . Die Forschung an Aspidosperma pyricollum hat zu der Entdeckung geführt, dass this compound aus Tryptophan durch "Verlust von C-2 und Retention von C-3" biosynthetisiert wird . Die Biosynthese von this compound erfordert eine Veränderung der üblichen Tryptamin-Seitenkette mit Verlust von C-1 .
Totalsynthese
Die erste Totalsynthese des Indolalkaloids this compound wurde durch eine Sequenz entwickelt, die eine indol-getemplte Ringschlussmetathese und eine Vinylhalogenid-Heck-Cyclisierung beinhaltet .
Zytotoxizität
In Zellkulturen hat this compound eine Zytotoxizität gegenüber der experimentellen lymphatischen Leukämiezelllinie P388 gezeigt .
Antivirale Aktivität
This compound zeigt eine starke Aktivität gegen Poliovirus Typ 3 (PV3) .
Antibakterielle Aktivität
<a data-citationid="bbf40d4b-
Wirkmechanismus
Target of Action
Apparicine is a monoterpenoid tricyclic indole alkaloid
Mode of Action
Like other indole alkaloids, it’s likely that this compound interacts with its targets by binding to them, thereby altering their function and leading to changes in cellular processes .
Biochemical Pathways
This compound is biosynthesized from tryptophan by "loss of C-2 and retention of C-3" . The biosynthesis of this compound requires alteration of the usual tryptamine side chain with loss of C-1 . This pathway is similar to the biosynthesis of uleine, another indole alkaloid .
Pharmacokinetics
The compound’s log p value of 3404 suggests it is lipophilic, which could influence its absorption and distribution in the body
Result of Action
In cell cultures, this compound has shown cytotoxicity against the experimental lymphocytic leukemia P388 cell line . This suggests that this compound may have potential applications in cancer treatment.
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the alkaloid content of this compound was found to be greatest in young leaves and leaves receiving greater shade, and varied with leaf age, plant age, and provenance . This suggests that the production and action of this compound can be influenced by environmental conditions.
Biochemische Analyse
Biochemical Properties
Apparicine interacts with various biomolecules in biochemical reactions. Its biosynthesis from tryptophan involves "loss of C-2 and retention of C-3" . The biosynthesis of this compound requires alteration of the usual tryptamine side chain with loss of C-1 .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its structure was established through chemical decomposition and nuclear magnetic resonance (NMR) decoupling .
Metabolic Pathways
This compound is involved in metabolic pathways that require alteration of the usual tryptamine side chain with loss of C-1
Eigenschaften
IUPAC Name |
(13S,14E)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18/h3-7,14,19H,2,8-11H2,1H3/b13-3-/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVACABZTLIWCE-CRAFIKPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415108 | |
| Record name | (-)-Apparicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2122-36-3 | |
| Record name | (2R,4E,5S)-4-Ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-2,5-ethano-2H-azocino[4,3-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Apparicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Apparicine has a molecular formula of C18H18N2 and a molecular weight of 262.35 g/mol. [, ]
A: this compound exhibits characteristic spectroscopic data including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry data. [, , , ] Conformational analysis utilizing 1H nuclear magnetic relaxation, specifically transient nuclear Overhauser enhancements, has provided valuable insights into the three-dimensional structure of this compound. []
A: this compound biosynthesis follows the general pathway of monoterpene indole alkaloids, originating from tryptamine and secologanin. Studies suggest that stemmadenine acts as a precursor, and a modified Polonovsky reaction may be involved in the formation of the characteristic bridged structure. [, , ]
A: this compound has been identified in various plant species, with Tabernaemontana divaricata being a significant source. Other sources include: * Ochrosia elliptica [] * Aspidosperma parvifolium [] * Tabernaemontana elegans [, ] * Ochrosia moorei [] * Ervatamia orientalis [] * Tabernaemontana dichotoma [] * Vallesia dichotoma [] * Ervatamia yunnanensis [] * Pagiantha cerifera []
A: Research on Tabernaemontana pachysiphon indicates that this compound content varies significantly with leaf age, leaf growth form, position in the crown, and even the soil conditions of the plant's habitat. []
A: this compound has shown promising activities in various in vitro and in silico studies, including: * Cytotoxic activity: this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7, A-549, and HT-29. [, ] * Antibacterial activity: Virtual screening studies suggest this compound's potential as an antibacterial agent against Streptococcus pneumonia. []
A: While the exact mechanism of action remains under investigation, studies suggest that this compound might induce apoptosis (programmed cell death) in cancer cells. [] Further research is needed to fully elucidate the molecular targets and signaling pathways involved.
A: Yes, several total syntheses of this compound have been achieved, employing diverse synthetic strategies. These include: * Indole-templated ring-closing metathesis followed by a vinyl halide Heck cyclization. [, , ] * Convergent approaches utilizing an intermolecular ester enolate/nitrosoalkene conjugate addition. [, ] * Radical cyclization strategies involving 2-indolylacyl radicals. []
A: Research exploring the structure-activity relationship of this compound and its analogs is ongoing. Modifications to the core structure, including the bridged system and the indole moiety, are being investigated to understand their impact on biological activity and to potentially develop more potent and selective derivatives. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



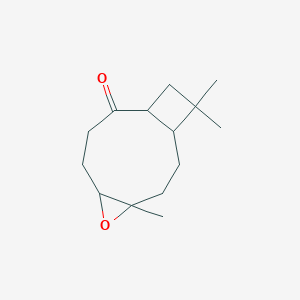



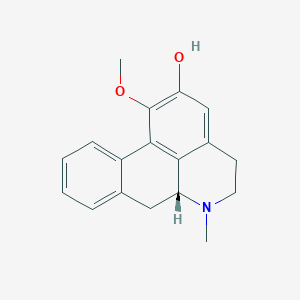
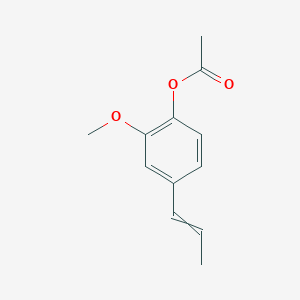
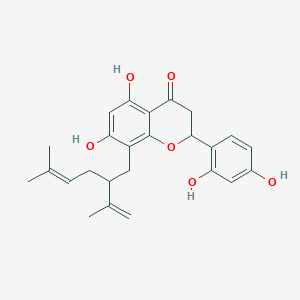

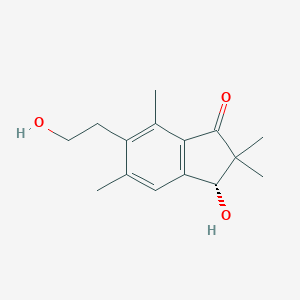
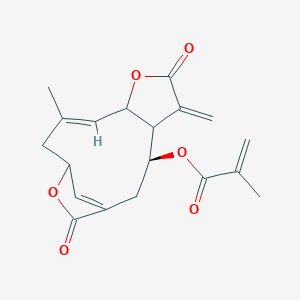
![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)
